N-(4,4-difluorocyclohexyl)methanesulfonamide
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Overview
Description
N-(4,4-difluorocyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C₇H₁₃F₂NO₂S It is characterized by the presence of a difluorocyclohexyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)methanesulfonamide typically involves the reaction of 4,4-difluorocyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4,4-difluorocyclohexylamine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,4-difluorocyclohexyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The difluorocyclohexyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfonamide moiety can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorocyclohexyl)methanesulfonamide
- N-(4,4-dichlorocyclohexyl)methanesulfonamide
- N-(4,4-dibromocyclohexyl)methanesulfonamide
Uniqueness
N-(4,4-difluorocyclohexyl)methanesulfonamide is unique due to the presence of two fluorine atoms on the cyclohexyl ring. This fluorination can significantly alter the compound’s chemical and physical properties, such as increasing its metabolic stability and enhancing its binding affinity to biological targets compared to its non-fluorinated or differently halogenated analogs.
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2S/c1-13(11,12)10-6-2-4-7(8,9)5-3-6/h6,10H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXGDCZIAXNLNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCC(CC1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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